1-Heptacosanol

Description

1-Heptacosanol has been reported in Euphorbia granulata, Sigesbeckia glabrescens, and other organisms with data available.

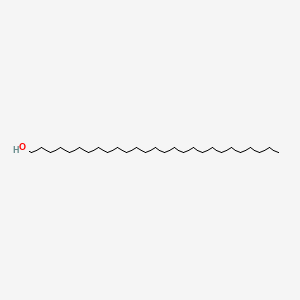

Structure

2D Structure

Properties

IUPAC Name |

heptacosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28/h28H,2-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCZGKYHRYJXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173861 | |

| Record name | 1-Heptacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004-39-9 | |

| Record name | 1-Heptacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO02AJN4KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Heptacosanol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptacosanol, a long-chain saturated fatty alcohol, is a naturally occurring compound found in various plant waxes and marine organisms. It is a member of the policosanol family, a group of compounds recognized for their potential health benefits. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its analysis and for the evaluation of its bioactivities are presented, along with diagrams illustrating experimental workflows and potential signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences.

Chemical Structure and Physicochemical Properties

This compound is a straight-chain primary fatty alcohol with a 27-carbon backbone.[1][2][3] Its structure consists of a hydroxyl group attached to the terminal carbon of a heptacosane chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Heptacosan-1-ol | [4][5] |

| Synonyms | n-Heptacosanol | |

| CAS Number | 2004-39-9 | |

| Molecular Formula | C₂₇H₅₆O | |

| Molecular Weight | 396.73 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 62-64 °C | |

| Boiling Point | 420.2 ± 8.0 °C at 760 mmHg | |

| Density | 0.8 ± 0.1 g/cm³ | |

| Solubility | Practically insoluble in water. Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |

| Flash Point | 137.4 °C | |

| pKa (Strongest Acidic) | 16.84 (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 10.13 - 13.30 (Predicted/Estimated) |

Biological Activities and Potential Mechanisms of Action

This compound has been identified as a bioactive compound with several potential therapeutic properties, primarily antimicrobial and antioxidant activities. It is also being investigated for anti-inflammatory, lipid-lowering, and neuroprotective effects, often as a component of policosanol mixtures.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties. It has shown significant anticandidal activity against various Candida species. Studies on extracts containing this compound have shown inhibition of both Gram-positive (e.g., Enterococcus faecalis, Staphylococcus aureus) and Gram-negative bacteria. The antimicrobial mechanism of long-chain fatty alcohols is thought to be related to their ability to disrupt the bacterial cell membrane, with activity potentially increasing with the length of the carbon chain.

Antioxidant Activity

The antioxidant properties of long-chain fatty alcohols like this compound are attributed to the hydrogen-donating ability of their hydroxyl group, which can neutralize free radicals. In vitro assays have confirmed the radical scavenging activity of compounds in this class. This activity is concentration-dependent.

Potential Anti-inflammatory, Lipid-Lowering, and Neuroprotective Effects

While direct evidence for this compound is still emerging, studies on related long-chain fatty alcohols and policosanol mixtures suggest potential in several other therapeutic areas:

-

Anti-inflammatory: Octacosanol, a major component of policosanol, has been shown to reduce leukocyte influx and levels of the pro-inflammatory cytokine TNF-α in animal models. The mechanism may involve the inhibition of pathways dependent on pro-inflammatory cytokines.

-

Lipid-Lowering: Hexacosanol has been found to reduce plasma and hepatic cholesterol by activating AMP-activated protein kinase (AMPK), which in turn inhibits HMG-CoA reductase activity and suppresses the transcription factor SREBP-2, a key regulator of cholesterol biosynthesis. Policosanol mixtures have been reported to lower total and LDL cholesterol.

-

Neuroprotective: The antioxidant properties of these compounds suggest a potential neuroprotective role by mitigating oxidative stress, a key factor in neurodegenerative diseases. General neuroprotective pathways activated by phytochemicals include the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) and PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) signaling pathways, which upregulate endogenous antioxidant defenses and promote cell survival.

Experimental Protocols

Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the extraction and analysis of this compound from a plant matrix.

1. Sample Preparation and Extraction:

- Homogenize the dried plant material into a fine powder.

- Perform a Soxhlet extraction or maceration with a suitable organic solvent (e.g., hexane, ethyl acetate, or a mixture of hexane and isopropanol).

- Concentrate the resulting extract under reduced pressure using a rotary evaporator.

- For samples containing esterified alcohols, perform saponification by refluxing the extract with an ethanolic potassium hydroxide solution (e.g., 12% w/v KOH in ethanol) at 60°C for 1.5 hours.

- After cooling, extract the unsaponifiable matter (containing free fatty alcohols) with a non-polar solvent like petroleum ether or hexane.

- Wash the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.

2. Derivatization:

- The polar hydroxyl group of this compound makes it less volatile. Derivatization to a trimethylsilyl (TMS) ether is required for GC analysis.

- Dissolve the dried extract in a suitable solvent (e.g., pyridine or toluene).

- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

- Incubate the mixture at 60°C for 20-30 minutes to ensure complete derivatization.

3. GC-MS Analysis:

- Gas Chromatograph: Equipped with a capillary column suitable for nonpolar compounds (e.g., DB-5ms, HP-5ms).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Injector Temperature: 280-300°C.

- Oven Temperature Program: Initial temperature of 150°C (hold for 2 min), ramp up to 300°C at a rate of 5-10°C/min, and hold for 10-15 minutes.

- Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 50-600.

- Identification: Compare the mass spectrum and retention time of the derivatized sample with that of an authentic this compound standard and with mass spectral libraries (e.g., NIST).

DPPH Radical Scavenging Assay (Antioxidant Activity)

This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger.

1. Reagent Preparation:

- Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). Store in the dark.

- Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ethanol).

- Prepare a positive control, such as ascorbic acid or Trolox.

2. Assay Procedure:

- In a 96-well plate or cuvettes, add a specific volume of the this compound solution (and controls) to the DPPH solution.

- Include a blank containing only the solvent and the DPPH solution.

- Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

- Measure the absorbance at 517 nm using a spectrophotometer.

3. Calculation:

- The percentage of radical scavenging activity is calculated using the following formula:

- % Scavenging = [(A_blank - A_sample) / A_blank] * 100

- Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

Agar Disc Diffusion Method (Antimicrobial Activity)

This method assesses the ability of a compound to inhibit the growth of a microorganism.

1. Preparation of Inoculum and Media:

- Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL).

- Prepare Mueller-Hinton agar (MHA) for bacteria or a suitable agar for fungi (e.g., Sabouraud Dextrose Agar) and pour into sterile Petri dishes to a uniform thickness (approx. 4 mm).

2. Inoculation and Disc Placement:

- Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the microbial suspension to create a lawn.

- Allow the plates to dry for a few minutes.

- Prepare sterile paper discs (6 mm in diameter) impregnated with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

- Using sterile forceps, place the discs onto the inoculated agar surface, ensuring firm contact.

- Include a positive control disc (e.g., a standard antibiotic) and a negative control disc (solvent only).

3. Incubation and Measurement:

- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters.

- The size of the zone of inhibition correlates with the antimicrobial activity of the compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Biological Activities

Caption: Reported and potential biological activities of this compound.

Potential Neuroprotective Signaling Pathway

Caption: A potential neuroprotective mechanism via the Nrf2/ARE pathway.

References

The Botanical Treasury: Unearthing Natural Sources of 1-Heptacosanol

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Heptacosanol, a 27-carbon long-chain saturated fatty alcohol, is a naturally occurring plant metabolite found in the epicuticular wax of various plant species.[1] This lipophilic compound plays a crucial role in protecting plants against environmental stressors such as water loss, UV radiation, and pathogen invasion.[1] Beyond its structural and protective functions in the botanical realm, this compound has garnered significant interest from the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an exploration of its role in plant biology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this promising bioactive compound.

Plant Sources of this compound

This compound is distributed across a diverse range of plant families. It is a common constituent of plant waxes, which form a protective layer on the cuticle of leaves, stems, and fruits.[1] The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage of the plant, and the environmental conditions in which it is grown.

Several studies have identified and quantified the presence of this compound in various plants. For instance, it has been reported in species from the genera Euphorbia, Agave, Ricinus, and Senna.[2][3] Notable concentrations have also been found in the epicuticular wax of sugarcane (Saccharum officinarum) and in the leaves of the green tea plant (Camellia sinensis).

Quantitative Data on this compound in Various Plant Sources

The following table summarizes the quantitative data available on the concentration of this compound in different plant species and their respective parts. This compilation allows for a comparative analysis of potential high-yield sources for this compound.

| Plant Species | Family | Plant Part | Extraction Solvent/Method | Concentration of this compound | Reference(s) |

| Protea caffra | Proteaceae | Twigs | Methanol followed by fractionation with ethyl acetate | 70.57% of the hot ethyl acetate sub-fraction | |

| Corbichonia decumbens | Lophiocarpaceae | Stem | Ethyl acetate | 17.35% of the extract | |

| Hibiscus syriacus | Malvaceae | Flowers | Hydro-methanolic extraction | 15.3% of the identified compounds in the extract | |

| Salix viminalis | Salicaceae | Leaves | Methanol | 8.99% of the chemical constituents | |

| Morettia phillaeana | Brassicaceae | Leaves | n-hexane | Not explicitly quantified, but present in epicuticular wax | |

| Saccharum officinarum (Sugarcane) | Poaceae | Wax | Not specified | <3% of policosanol mixture |

Note: The concentrations reported are often within specific fractions or extracts and may not represent the percentage in the dry weight of the plant material. Direct comparisons should be made with caution, considering the variability in extraction and analytical methods.

Experimental Protocols

The extraction and quantification of this compound from plant matrices are critical steps for research and development. The following sections outline the general methodologies employed in the cited literature.

Extraction of this compound from Plant Material

The choice of solvent and extraction technique is paramount for efficiently isolating this compound. Due to its nonpolar nature, solvents with low polarity are generally preferred.

1. Surface Wax Extraction (for Epicuticular Waxes):

-

Objective: To selectively extract compounds present on the surface of the plant cuticle.

-

Protocol:

-

Fresh plant material (e.g., leaves) is briefly immersed in a nonpolar solvent such as n-hexane for a short duration (e.g., 90 seconds).

-

This brief immersion minimizes the extraction of intracellular lipids.

-

The resulting extract, containing the epicuticular waxes, is then filtered to remove any solid plant debris.

-

The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude wax extract.

-

2. Soxhlet Extraction:

-

Objective: To exhaustively extract lipids from dried and powdered plant material.

-

Protocol:

-

The dried and finely ground plant material is placed in a thimble within a Soxhlet apparatus.

-

A suitable solvent (e.g., acetone, methanol, or ethyl acetate) is heated in the distillation flask.

-

The solvent vapor travels to the condenser, liquefies, and drips into the thimble containing the plant material.

-

Once the solvent reaches a certain level, it siphons back into the distillation flask, carrying the extracted compounds.

-

This process is repeated for several hours (e.g., 12 hours) to ensure complete extraction.

-

The solvent is then evaporated to obtain the crude extract.

-

3. Maceration:

-

Objective: A simple and widely used method for extracting bioactive compounds.

-

Protocol:

-

The pulverized plant tissue is soaked in a solvent (e.g., 100% methanol) in a sealed container.

-

The mixture is agitated on a rotary shaker for an extended period (e.g., 15 hours).

-

The extract is then filtered to separate the plant residue from the liquid extract.

-

The filtrate is centrifuged to remove any remaining fine particles.

-

The supernatant is collected for further analysis.

-

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and reliable analytical technique for the identification and quantification of this compound in plant extracts.

-

Principle: GC separates volatile and semi-volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification.

-

Sample Preparation:

-

The crude extract is often derivatized to increase the volatility of the long-chain alcohols. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl group to a trimethylsilyl (TMS) ether.

-

The derivatized sample is then dissolved in a suitable solvent (e.g., chloroform) for injection into the GC-MS system.

-

-

GC-MS Parameters (Example):

-

Column: HP-5 capillary column (30 m x 0.25 mm x 0.25 µm) or similar.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: An initial temperature of 80°C, ramped up to 320°C at a rate of 10°C/min, and held at 320°C for 15 minutes.

-

Injector and Detector Temperature: Typically set higher than the final oven temperature.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Identification and Quantification:

-

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification is typically performed by creating a calibration curve using a series of known concentrations of a this compound standard. The peak area of this compound in the sample is then used to determine its concentration.

-

Signaling Pathways and Biological Role in Plants

Currently, there is a lack of specific research detailing the direct involvement of this compound in plant signaling pathways. However, as a major component of epicuticular wax, its primary role is in forming a protective barrier. The biosynthesis of very-long-chain fatty acids, the precursors to this compound, is a well-studied pathway. This pathway involves a series of fatty acid elongase (FAE) complexes.

While a specific signaling pathway for this compound is not yet elucidated, its presence and the integrity of the wax layer can indirectly influence plant signaling in response to environmental cues. For example, a compromised wax layer can lead to increased water loss and pathogen susceptibility, triggering stress-related signaling cascades in the plant.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of this compound from plant sources.

Caption: A generalized workflow for the analysis of this compound from plant sources.

Conclusion

This compound is a widespread plant metabolite with significant potential for various applications, including in the pharmaceutical industry. This guide has provided a comprehensive overview of its natural sources, with a focus on quantitative data and detailed experimental protocols for its extraction and analysis. While the direct role of this compound in plant signaling remains an area for future research, its importance as a structural component of the protective epicuticular wax is well-established. The information presented herein aims to facilitate further investigation into this promising natural compound and accelerate its potential translation into therapeutic applications.

References

- 1. Answering a four decade-old question on epicuticular wax biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C27H56O | CID 74822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological Significance, Medicinal Use, and Toxicity of Extracted and Isolated Compounds from Euphorbia Species Found in Southern Africa: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Heptacosanol (CAS Number: 2004-39-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Heptacosanol, a 27-carbon saturated long-chain primary fatty alcohol, is a naturally occurring compound found in a variety of plant waxes and marine organisms. It is increasingly being investigated for its potential pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analytical methods for this compound. It further delves into its known biological activities, offering detailed experimental protocols and exploring potential mechanisms of action to support further research and drug development endeavors.

Physicochemical Properties

This compound is a white, waxy solid at room temperature. Its long aliphatic chain renders it practically insoluble in water but soluble in organic solvents. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C27H56O | [1][2][3] |

| Molecular Weight | 396.73 g/mol | [1][2] |

| CAS Number | 2004-39-9 | |

| Melting Point | 62-64 °C | |

| Boiling Point | 420.2 °C at 760 mmHg | |

| Density | 0.841 g/cm³ | |

| Flash Point | 137.4 °C | |

| LogP | 9.75 | |

| Refractive Index | 1.457 | |

| Vapor Pressure | 8.09E-09 mmHg at 25°C |

Synthesis, Purification, and Analysis

Synthesis

While this compound is naturally abundant, chemical synthesis can provide a pure, controlled source for research. A general approach to synthesizing long-chain fatty alcohols involves the reduction of the corresponding fatty acid or its ester.

Experimental Protocol: A General Method for the Synthesis of Long-Chain Fatty Alcohols

This protocol describes a general method for the synthesis of long-chain fatty alcohols, which can be adapted for this compound starting from heptacosanoic acid or its methyl ester.

-

Esterification (if starting from fatty acid):

-

Dissolve heptacosanoic acid in an excess of methanol containing a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours to drive the reaction to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

-

Extract the methyl heptacosanoate with an organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

-

-

Reduction of the Ester:

-

Dissolve the methyl heptacosanoate in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution while maintaining a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC until all the starting ester has been consumed.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purification

Purification of this compound, whether from natural extracts or synthetic routes, is typically achieved through recrystallization or chromatography.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Experimental Protocol: Purification from Natural Extracts

-

Extraction: Extract the dried and powdered plant material with a suitable organic solvent (e.g., hexane, chloroform, or ethanol) using a Soxhlet apparatus or maceration.

-

Saponification: Concentrate the crude extract and saponify the residue by refluxing with an alcoholic solution of potassium hydroxide (KOH) to hydrolyze any esters.

-

Fractionation: Partition the saponified mixture between an organic solvent (e.g., hexane) and water. The non-polar fraction containing the fatty alcohols is separated.

-

Chromatography: Further purify the fatty alcohol fraction using column chromatography on silica gel, eluting with a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate).

-

Recrystallization: The fractions containing this compound, as identified by TLC, are combined, and the final purification is achieved by recrystallization as described above.

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound.

-

Sample Preparation: The sample is typically derivatized to a more volatile trimethylsilyl (TMS) ether by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to elute the compound, for example, starting at a lower temperature and ramping up to a higher temperature.

-

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is compared to a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

-

¹H NMR: The spectrum will show a characteristic triplet for the methylene protons adjacent to the hydroxyl group (CH₂-OH), a broad singlet for the hydroxyl proton (-OH), a triplet for the terminal methyl group (CH₃), and a large multiplet for the numerous methylene groups in the long alkyl chain.

-

¹³C NMR: The spectrum will show a distinct signal for the carbon attached to the hydroxyl group (C-OH), a signal for the terminal methyl carbon, and a series of signals for the methylene carbons.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities in preclinical studies.

Antimicrobial Activity

This compound has been shown to possess antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions for the test microorganism.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated but is thought to involve its interaction with the microbial cell membrane. As a long-chain fatty alcohol, it can insert into the lipid bilayer, disrupting its structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antioxidant Activity

This compound has been reported to exhibit antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a 96-well plate, add different concentrations of the this compound solution to the DPPH solution.

-

Include a control (DPPH solution with solvent only) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration.

Mechanism of Action

The antioxidant activity of long-chain fatty alcohols like this compound is attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. This action helps to mitigate oxidative stress, which is implicated in numerous disease processes.

Anti-inflammatory and Anticancer Potential

Preliminary studies suggest that this compound and related long-chain fatty alcohols may possess anti-inflammatory and anticancer properties. For instance, the related compound octacosanol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α. In the context of cancer, some long-chain alkanes, which are structurally similar to fatty alcohols, have been investigated for their ability to overcome multidrug resistance in cancer cells. However, the specific signaling pathways and mechanisms of action for this compound in these areas require further investigation.

Potential Anti-inflammatory Signaling Pathway

A plausible, though not yet definitively proven, anti-inflammatory mechanism for long-chain fatty alcohols could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a long-chain fatty alcohol with promising biological activities that warrant further investigation. This technical guide has provided a foundational understanding of its properties, synthesis, analysis, and known biological effects. The detailed experimental protocols and proposed mechanisms of action are intended to serve as a valuable resource for researchers and drug development professionals, facilitating future studies to unlock the full therapeutic potential of this natural compound. Further research is particularly needed to elucidate the specific signaling pathways involved in its anti-inflammatory and potential anticancer effects.

References

Heptacosan-1-ol molecular weight and formula

An In-depth Technical Guide to Heptacosan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosan-1-ol is a long-chain saturated fatty alcohol with the molecular formula C27H56O.[1][2][3] It is found in various natural sources, including plants and marine organisms.[1] This document provides a comprehensive overview of the molecular and physical properties of heptacosan-1-ol, along with a detailed experimental protocol for its extraction and analysis. Additionally, its known biological activities are summarized, and a plausible signaling pathway for its anti-inflammatory effects is presented. This guide is intended for researchers and professionals in the fields of chemistry, biology, and drug development.

Molecular and Physicochemical Properties

Heptacosan-1-ol is a white, waxy solid at room temperature. Its fundamental molecular and physical characteristics are summarized in the tables below.

Table 1: Molecular Properties of Heptacosan-1-ol

| Property | Value | Source |

| Molecular Formula | C27H56O | [1] |

| Molecular Weight | 396.73 g/mol | |

| IUPAC Name | Heptacosan-1-ol | |

| CAS Number | 2004-39-9 |

Table 2: Physicochemical Data of Heptacosan-1-ol

| Property | Value | Source |

| Melting Point | 81-83 °C | |

| Boiling Point | 499.8 ± 13.0 °C at 760 mmHg | |

| Density | 0.824 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water; Soluble in chloroform |

Spectroscopic Data

The structural elucidation of heptacosan-1-ol is supported by various spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for the identification of heptacosan-1-ol. The electron ionization (EI) mass spectrum of heptacosan-1-ol does not typically show a prominent molecular ion peak due to fragmentation. Key fragments are observed from the loss of water (M-18) and subsequent alkyl chain fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR and ¹³C-NMR spectra of heptacosan-1-ol are characteristic of a long-chain primary alcohol.

-

¹H-NMR: The spectrum is dominated by a large signal around 1.25 ppm corresponding to the methylene (-CH₂-) protons of the long alkyl chain. A triplet at approximately 3.64 ppm is characteristic of the methylene group attached to the hydroxyl group (-CH₂OH), and a triplet at around 0.88 ppm corresponds to the terminal methyl (-CH₃) group.

-

¹³C-NMR: The spectrum shows a peak for the carbon attached to the hydroxyl group at approximately 63.1 ppm. The terminal methyl carbon appears at around 14.1 ppm, and a series of peaks between 22.7 and 32.0 ppm correspond to the methylene carbons of the alkyl chain.

Experimental Protocols

Extraction and Isolation of Heptacosan-1-ol from Cassia grandis

The following protocol is a representative method for the extraction and isolation of heptacosan-1-ol from a natural source, adapted from the literature.

3.1.1. Materials and Equipment

-

Dried and powdered stem bark of Cassia grandis

-

Ethanol (96%)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware

3.1.2. Extraction Procedure

-

The powdered stem bark of Cassia grandis is subjected to solid-liquid extraction with 96% ethanol.

-

The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with n-hexane and ethyl acetate.

3.1.3. Purification Procedure

-

The n-hexane and ethyl acetate fractions are concentrated separately.

-

The concentrated extracts are subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by TLC.

-

Fractions containing the compound of interest are combined and concentrated.

-

Further purification can be achieved by recrystallization from a suitable solvent system to yield pure heptacosan-1-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

3.2.1. Instrumentation

-

A gas chromatograph interfaced with a mass spectrometer (e.g., Perkin-Elmer GC Clarus 500 system).

-

A fused silica capillary column (e.g., Elite-1, 30 m x 0.25 mm ID x 1 µm df, composed of 100% Dimethyl polysiloxane).

3.2.2. GC-MS Conditions

-

Carrier Gas: Helium at a constant flow of 1 ml/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 110 °C for 2 min, then increase at 10 °C/min to 200 °C, followed by an increase at 5 °C/min to 280 °C, and hold for 9 min.

-

Mass Spectrometer: Operated in EI mode at 70 eV, with a scan interval of 0.5 seconds and a mass range of 45 to 450 Da.

Biological Activity

Heptacosan-1-ol has been reported to exhibit a range of biological activities, including:

-

Antimicrobial Activity: It has shown activity against various bacteria and fungi.

-

Antioxidant Activity: Like other long-chain alcohols, it is believed to possess antioxidant properties.

-

Anti-inflammatory Activity: Studies on related long-chain hydrocarbons suggest potential anti-inflammatory effects, possibly through the modulation of key signaling pathways.

Plausible Anti-inflammatory Signaling Pathway

While the precise molecular mechanisms of heptacosan-1-ol are still under investigation, its anti-inflammatory effects may be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The diagram below illustrates a plausible mechanism.

Caption: Plausible anti-inflammatory mechanism of Heptacosan-1-ol.

Conclusion

Heptacosan-1-ol is a naturally occurring long-chain fatty alcohol with defined physicochemical and spectroscopic properties. Its presence in various botanicals and its reported biological activities, particularly its potential anti-inflammatory and antioxidant effects, make it a molecule of interest for further research in drug discovery and development. The experimental protocols provided herein offer a basis for its extraction, isolation, and analysis, facilitating future investigations into its therapeutic potential.

References

The Pivotal Role of 1-Heptacosanol in Plant Cuticular Wax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The plant cuticle serves as the primary protective barrier against a multitude of environmental stressors. A critical component of this barrier is the cuticular wax, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives. Among these, long-chain primary alcohols play a significant role in determining the physical and chemical properties of the cuticle. This technical guide provides an in-depth exploration of the biological role of 1-heptacosanol, a 27-carbon primary alcohol, in the constitution and function of plant cuticular wax. We will delve into its biosynthesis, its contribution to the structural integrity and barrier function of the cuticle, and present detailed methodologies for its extraction and analysis.

Biosynthesis of this compound and Other Very-Long-Chain Primary Alcohols

The synthesis of this compound and other very-long-chain primary alcohols is a multi-step process primarily occurring in the endoplasmic reticulum (ER) of epidermal cells.[1] The pathway begins with the synthesis of C16 and C18 fatty acids in the plastids.[2] These are then transported to the ER and elongated by a series of enzymes known as the fatty acid elongase (FAE) complex.[2] The resulting very-long-chain acyl-CoAs are then channeled into one of two main pathways: the alkane-forming pathway or the alcohol-forming pathway.[2]

The alcohol-forming pathway is responsible for the production of this compound. In this pathway, a fatty acyl-CoA reductase (FAR) catalyzes the reduction of the very-long-chain acyl-CoA to a primary alcohol.[1] These primary alcohols can then be further esterified with fatty acids to form wax esters by wax synthases.

Biological Role of this compound in Plant Cuticle Wax

This compound, as a constituent of the cuticular wax matrix, contributes significantly to the overall function of the plant cuticle. The primary roles of cuticular waxes are to prevent non-stomatal water loss, protect against UV radiation, and act as a first line of defense against pathogens and insects.

Primary alcohols, including this compound, are integral to the formation of the hydrophobic barrier of the cuticle. They are found in both the epicuticular wax, which forms the outermost crystalline layer, and the intracuticular wax, which is embedded within the cutin polymer. Studies have shown that primary alcohols tend to accumulate to higher percentages in the intracuticular wax layer. The specific composition and arrangement of these wax components influence the permeability of the cuticle. While alkanes are often the most dominant class of wax components, primary alcohols can be the major constituent in the leaves of some species, such as wheat. The presence and abundance of specific chain-length alcohols, like this compound, can therefore fine-tune the protective properties of the cuticle in a species- and organ-specific manner. For instance, in wheat, leaves contain more primary alcohols than stems, with octacosan-1-ol being a major component.

Quantitative Analysis of this compound and Other Primary Alcohols

The amount of this compound and other primary alcohols in plant cuticular wax varies significantly between species, organs, and developmental stages. The following table summarizes available quantitative data for primary alcohols in the cuticular wax of several key plant species. Data for this compound is sparse, as analyses often group primary alcohols or focus on the most abundant even-chain homologs.

| Plant Species | Organ | Total Primary Alcohols (µg/cm²) | This compound (or related C27 alcohol) | Reference |

| Arabidopsis thaliana | Leaf | 0.19 | Present, but minor component | |

| Triticum aestivum (Wheat) | Flag Leaf Blade | ~10 (dominant class) | 6-methylheptacosan-1-ol detected | |

| Zea mays (Maize) | Juvenile Leaf | ~70% of total wax | C27 alkane detected, suggesting precursor presence | |

| Sorghum bicolor | Developing Stem | ~65% of total wax | - | |

| Nicotiana glauca (Tree Tobacco) | Leaf | <10% of total wax | - | |

| Quercus suber (Cork Oak) | Leaf | 1.1% of total wax | - |

Experimental Protocols

The analysis of this compound and other cuticular wax components requires a multi-step process involving extraction, derivatization, and chromatographic analysis.

Cuticular Wax Extraction

The most common method for extracting epicuticular and intracuticular waxes is solvent extraction.

-

Materials:

-

Fresh plant tissue (e.g., leaves, stems)

-

Chloroform or n-hexane (analytical grade)

-

Glass vials with Teflon-lined caps

-

Internal standard (e.g., n-tetracosane) dissolved in the extraction solvent

-

Nitrogen gas stream for solvent evaporation

-

-

Procedure:

-

Measure the surface area of the plant material.

-

Immerse the plant material in a known volume of the extraction solvent containing the internal standard for a brief period (30-60 seconds) to minimize extraction of intracellular lipids.

-

Gently agitate the vial during immersion.

-

Remove the plant material from the solvent.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization of Primary Alcohols

To increase the volatility of primary alcohols for gas chromatography, the hydroxyl group is typically derivatized to a trimethylsilyl (TMS) ether.

-

Materials:

-

Dried wax extract

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

-

Procedure:

-

To the dried wax extract, add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS).

-

Seal the vial tightly and heat at 70-80°C for 30-60 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying the individual components of the complex wax mixture.

-

Typical GC-MS Parameters:

-

Injector Temperature: 280-300°C

-

Carrier Gas: Helium at a constant flow of ~1.5 mL/min

-

Oven Temperature Program: Initial temperature of 50-80°C, hold for 2 minutes, ramp up to 320°C at a rate of 5-10°C/min, and a final hold at 320°C for 10-20 minutes.

-

MS Detector: Electron ionization (EI) mode with a scanning range of m/z 50-600.

-

-

Quantification: The amount of each wax component is determined by comparing its peak area to the peak area of the known amount of the internal standard (e.g., n-tetracosane). The results are typically expressed as µg of wax component per unit of surface area (cm²).

References

The Presence of 1-Heptacosanol in Marine Algae: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the occurrence of 1-heptacosanol, a long-chain fatty alcohol, in various marine algae. The document is intended for researchers, scientists, and drug development professionals interested in the potential of marine-derived bioactive compounds. It summarizes quantitative data, details relevant experimental protocols, and visualizes key workflows and potential biological pathways.

Introduction

Marine algae are a rich and diverse source of bioactive compounds with significant potential for pharmaceutical and nutraceutical applications. Among these are long-chain fatty alcohols, such as this compound, which have garnered interest for their potential biological activities. This guide focuses specifically on the reported presence and quantification of this compound in marine algal species, providing a foundational resource for further research and development.

Quantitative Occurrence of this compound in Marine Algae

The current body of scientific literature provides limited, yet specific, quantitative data on the concentration of this compound in marine algae. The available information, primarily derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is summarized below.

| Algal Species | Phylum | Tissue/Extract | Concentration of this compound | Reference |

| Caulerpa peltata | Chlorophyta (Green Algae) | Chloroform Extract | 10.52% of total extract | [1] |

| Padina gymnospora | Phaeophyceae (Brown Algae) | Not Specified | Present (Quantification not provided) | [2] |

Note: The concentration in Caulerpa peltata is reported as a percentage of the chloroform extract, not the total dry weight of the alga.

Experimental Protocols

The identification and quantification of this compound in marine algae typically involve solvent extraction followed by chromatographic analysis. The following is a generalized protocol based on methodologies cited in the literature.

Sample Preparation and Extraction

-

Collection and Preparation: Fresh marine algae samples are collected and thoroughly washed with seawater to remove epiphytes and debris. The samples are then typically shade-dried or freeze-dried to a constant weight and ground into a fine powder.

-

Solvent Extraction: A non-polar or semi-polar solvent is used for the extraction of lipids and other lipophilic compounds, including long-chain fatty alcohols.

-

Soxhlet Extraction: A weighed amount of the dried algal powder is placed in a thimble and extracted with a solvent such as chloroform, hexane, or ethyl acetate for several hours.

-

Maceration: The algal powder is soaked in a chosen solvent (e.g., methanol, ethanol) for an extended period (24-72 hours) with occasional agitation. The mixture is then filtered.

-

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Analysis and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most common method for the identification and quantification of this compound.

-

Sample Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, the hydroxyl group of this compound can be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether.

-

GC Separation: The extract or derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to separate the different components of the extract based on their boiling points and polarity.

-

MS Detection and Identification: As components elute from the GC column, they enter the mass spectrometer. The mass spectrum of each component is generated and compared with a reference library (e.g., NIST) to identify the compounds. The retention time and mass spectrum of a this compound standard are used for confirmation.

-

Quantification: The concentration of this compound can be determined by creating a calibration curve with known concentrations of a this compound standard and comparing the peak area of the sample to this curve.

-

Potential Signaling Pathways

To date, there is a lack of direct scientific evidence specifically elucidating the signaling pathways affected by this compound derived from marine algae. However, studies on policosanols, a class of long-chain fatty alcohols that includes this compound, from other natural sources have suggested potential biological activities. For instance, research on policosanols has indicated an influence on the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.

It is hypothesized that this compound, upon entering a cell, could potentially modulate the activity of upstream kinases that regulate AMPK, or interact with other components of metabolic signaling cascades. The activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways (such as fatty acid and cholesterol synthesis) and the activation of catabolic pathways (such as fatty acid oxidation).

Given that various compounds from marine algae have been shown to modulate the AMPK signaling pathway, it is plausible that this compound could also interact with this critical cellular regulator.[3][4] Further research is necessary to confirm this hypothesis and to explore other potential signaling pathways that may be influenced by this compound from marine sources.

Conclusion

The presence of this compound in marine algae, particularly at a significant concentration in species like Caulerpa peltata, suggests that these organisms are a promising source for this bioactive compound. While quantitative data across a broader range of species is currently limited, the established analytical protocols provide a clear path for future research in this area. The potential interaction of this compound with key cellular signaling pathways, such as the AMPK pathway, warrants further investigation to unlock its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future studies into the occurrence and biological significance of this compound in marine algae.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | Marine algae and their bioactive compounds as novel modulators for mitochondrial quality control: from mechanism to therapeutic potential [frontiersin.org]

- 4. Indole Derivatives Isolated from Brown Alga Sargassum thunbergii Inhibit Adipogenesis through AMPK Activation in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Heptacosanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptacosanol is a long-chain saturated fatty alcohol with the chemical formula C₂₇H₅₆O.[1][2][3] As a naturally occurring compound, it is found in various plant waxes, insects, and marine organisms.[4][5] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a technical resource for researchers and professionals in the fields of chemistry, biology, and pharmacology. The information compiled herein is crucial for its application in research, particularly in studies related to its biological activities, which include antimicrobial and antioxidant effects.

Chemical Identity

| Identifier | Value |

| IUPAC Name | Heptacosan-1-ol |

| Synonyms | n-Heptacosanol, Heptacosyl alcohol |

| CAS Number | 2004-39-9 |

| Molecular Formula | C₂₇H₅₆O |

| Molecular Weight | 396.73 g/mol |

| Chemical Structure | CH₃(CH₂)₂₅CH₂OH |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and formulation in various experimental and developmental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 62-64 °C | |

| Boiling Point | 420.2 °C at 760 mmHg | |

| Density | 0.8 g/cm³ | |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Chemical and Spectroscopic Properties

The chemical and spectroscopic data are vital for the identification and characterization of this compound.

| Property | Value | Source |

| LogP (Octanol-Water Partition Coefficient) | 13.3 | |

| Polar Surface Area | 20.23 Ų | |

| Refractive Index | 1.457 | |

| Flash Point | 137.4 °C |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory techniques for long-chain fatty alcohols.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to about 1-2°C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil or silicone oil

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with a high-boiling point oil (e.g., mineral oil) to a level above the side arm.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

Procedure:

-

Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aliphatic protons, and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum. This will generally require a larger number of scans than the ¹H spectrum.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak (e.g., 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

Expected Spectral Data:

-

¹H NMR (CDCl₃): A triplet at ~3.64 ppm (corresponding to the -CH₂OH protons), a multiplet at ~1.56 ppm (protons on the carbon beta to the hydroxyl group), a broad singlet at ~1.25 ppm (the long chain of methylene protons), and a triplet at ~0.88 ppm (the terminal methyl group protons).

-

¹³C NMR (CDCl₃): A peak at ~63.1 ppm (for the -CH₂OH carbon), and a series of peaks between ~14.1 and ~32.9 ppm corresponding to the aliphatic carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms)

-

Helium carrier gas

-

Syringe for sample injection

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Set the GC-MS operating conditions. A typical temperature program would start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the high-boiling point alcohol.

-

The injector temperature is typically set to 250°C and the ion source temperature to around 200-230°C.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried through the column by the helium gas, where it is separated from other components.

-

The separated this compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.

-

The mass-to-charge ratio of the resulting ions is measured to produce a mass spectrum.

Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) at m/z 396, although it may be weak or absent. Characteristic fragment ions for long-chain alcohols will be observed.

Biological Activity and Experimental Workflow

This compound has demonstrated antimicrobial and antioxidant properties. While specific signaling pathways are not yet well-defined, its biological activity warrants further investigation. A general experimental workflow for the extraction, isolation, and analysis of this compound from a plant source is depicted below.

Caption: Experimental workflow for the extraction, isolation, characterization, and biological evaluation of this compound.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The compiled data and methodologies serve as a valuable resource for researchers and professionals engaged in the study and application of this long-chain fatty alcohol. Further research into its biological mechanisms of action is encouraged to fully elucidate its therapeutic potential.

References

- 1. This compound | C27H56O | CID 74822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]

An Introduction to the Therapeutic Potential of Long-Chain Fatty Alcohols

1-Heptacosanol, a 27-carbon saturated long-chain fatty alcohol, and its chemical relatives are emerging as a class of bioactive lipids with significant therapeutic potential. Found in various natural sources, including plants, marine algae, and insects, these molecules are gaining attention within the scientific community for their diverse pharmacological activities.[1] This technical guide provides a comprehensive review of this compound and related fatty alcohols, offering researchers, scientists, and drug development professionals a detailed overview of their properties, biological activities, and underlying mechanisms of action.

Physicochemical Properties of this compound and Related Fatty Alcohols

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, formulation, and interaction with biological systems.

| Property | This compound | Reference Fatty Alcohol (1-Octacosanol) |

| Molecular Formula | C27H56O | C28H58O |

| Molecular Weight | 396.73 g/mol | 410.77 g/mol |

| Melting Point | 81-83 °C | 83-85 °C |

| Boiling Point | 499.5 °C at 760 mmHg | 513.9 °C at 760 mmHg |

| Density | 0.824 g/cm³ | 0.826 g/cm³ |

| Appearance | White to off-white solid | Waxy solid |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Practically insoluble in water. | Soluble in chloroform. Insoluble in water. |

Synthesis and Purification of this compound

The synthesis of high-purity this compound is crucial for accurate biological evaluation. While it can be isolated from natural sources, chemical synthesis offers a more controlled and scalable approach.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general strategy for the synthesis of a long-chain fatty alcohol like this compound using a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Materials:

-

1-Bromohexacosane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Paraformaldehyde

-

Hydrochloric acid (10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 1-bromohexacosane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, forming hexacosylmagnesium bromide.

-

Reaction with Formaldehyde: The Grignard reagent is cooled in an ice bath, and paraformaldehyde is added portion-wise. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of 10% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization from a suitable solvent system like ethanol/acetone to afford pure this compound.

Experimental Workflow: Purification

Caption: Purification workflow for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Antimicrobial Activity

Long-chain fatty alcohols, including this compound, have demonstrated notable antimicrobial properties.[1] Their mechanism of action is often attributed to their ability to disrupt the integrity of microbial cell membranes.

Proposed Antimicrobial Mechanism:

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a nutrient broth.

-

Serial Dilution: Two-fold serial dilutions of the this compound stock solution are made in a 96-well microtiter plate containing the nutrient broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

| Microorganism | MIC of Plant Extract containing this compound (mg/mL) |

| Enterococcus faecalis | 0.078[1] |

| Staphylococcus aureus | 0.63[1] |

| Escherichia coli | >2.5[1] |

| Klebsiella pneumoniae | >2.5 |

Note: The provided MIC values are for a plant extract containing this compound and other compounds. Further studies are required to determine the MIC of pure this compound.

Antioxidant Activity

The antioxidant properties of this compound are another area of active research. It is hypothesized that its long aliphatic chain allows it to intercalate into lipid membranes, where it can scavenge free radicals and protect against oxidative damage.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Add different concentrations of the this compound solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Antidiabetic and Nematicidal Potential

Preliminary studies suggest that this compound may possess antidiabetic and nematicidal properties. The antidiabetic effects of related fatty acids are thought to involve the modulation of insulin signaling pathways. The nematicidal action is likely due to the disruption of the nematode's cuticle and cell membranes. Further research is needed to elucidate the specific mechanisms of this compound in these contexts.

Proposed Antidiabetic Signaling Pathway Involvement:

Caption: Potential involvement in insulin signaling.

Conclusion and Future Directions

This compound and related long-chain fatty alcohols represent a promising class of molecules with diverse biological activities. Their antimicrobial, antioxidant, and potential antidiabetic and nematicidal properties warrant further in-depth investigation. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive structure-activity relationship studies, and evaluating their efficacy and safety in preclinical and clinical settings. The detailed methodologies and data presented in this guide provide a solid foundation for advancing the scientific understanding and therapeutic application of these fascinating natural products.

References

Potential Therapeutic Effects of 1-Heptacosanol: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the therapeutic effects of 1-Heptacosanol is limited in publicly available scientific literature. This guide synthesizes information on the broader class of long-chain fatty alcohols, particularly Policosanol (a mixture containing this compound) and Octacosanol, to infer potential therapeutic avenues and provide a framework for future research. The experimental protocols and signaling pathways described are standard methodologies for evaluating the bioactivities discussed and may be applicable to the study of this compound.

Introduction

This compound is a long-chain saturated fatty alcohol with the chemical formula C₂₇H₅₆O. It is a naturally occurring compound found in various plant waxes.[1][2][3] While research specifically targeting this compound is sparse, its presence in policosanol mixtures, which have been studied for their therapeutic properties, suggests that it may contribute to the observed biological effects.[4] This document outlines the potential anti-inflammatory, antioxidant, and neuroprotective effects of this compound, drawing parallels from studies on closely related compounds.

Potential Therapeutic Effects and Mechanisms of Action

The therapeutic potential of long-chain fatty alcohols is thought to stem from their influence on cellular membranes and signaling pathways. The primary areas of interest for this compound research include its potential anti-inflammatory, antioxidant, and neuroprotective properties.

Anti-Inflammatory and Antinociceptive Effects

Long-chain fatty alcohols have demonstrated anti-inflammatory and pain-reducing (antinociceptive) effects in preclinical studies. The proposed mechanisms involve the modulation of inflammatory mediators and receptor signaling.

Quantitative Data from Studies on Related Compounds:

| Compound | Assay | Model | Dosage | Effect | Reference |

| Policosanol | IL-6 Production | Adult Zebrafish (CML-induced inflammation) | Co-injection of rHDL-Policosanol | Significant suppression of IL-6 production | [5] |

| Policosanol | Survivability | Adult Zebrafish (CML-induced inflammation) | Co-injection of rHDL-Policosanol | Increased survivability to ~85% | |

| Policosanol | Gliosis (Iba1 expression) | 5xFAD Mice | 5 mg/kg/day (oral) for 4 months | Significant decrease in Iba1 expression in cortex and hippocampus |

CML: Carboxymethyllysine; rHDL: reconstituted High-Density Lipoproteins; IL-6: Interleukin-6; Iba1: Ionized calcium-binding adapter molecule 1.